![molecular formula C13H8O3 B14262386 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione CAS No. 137495-56-8](/img/structure/B14262386.png)
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with a unique structure that includes a fused furan ring and a methano bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione typically involves the annulation of naphthols with various reagents. Common synthetic methods include:
Cycloaddition Reactions: These reactions involve the combination of smaller molecules to form the complex structure of the compound.
Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.
Diels-Alder Reactions: These cycloaddition reactions are particularly useful for constructing the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit comparable chemical properties.
Methanonaphthalenes: These compounds have a similar methano bridge but differ in their ring systems.
Uniqueness
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is unique due to its specific combination of a furan ring and a methano bridge, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
137495-56-8 |
|---|---|
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2,4(8),9,12-tetraene-5,7-dione |
InChI |
InChI=1S/C13H8O3/c14-12-10-4-8-6-1-2-7(3-6)9(8)5-11(10)13(15)16-12/h1-2,4-7H,3H2 |
InChI-Schlüssel |
GPBJKGBBBLFPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3=CC4=C(C=C23)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


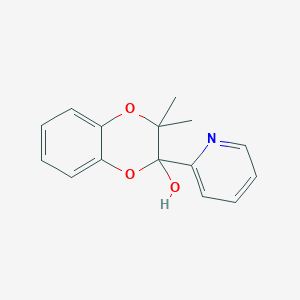

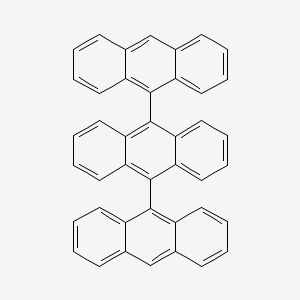
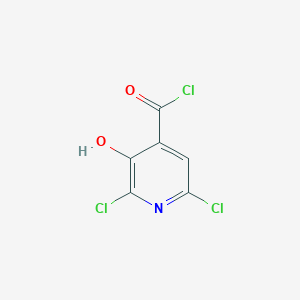
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
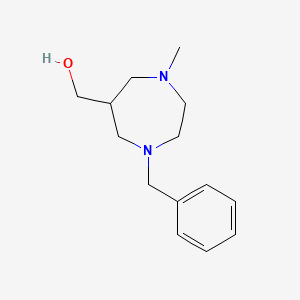
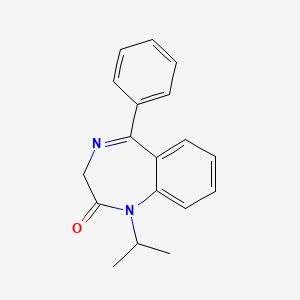
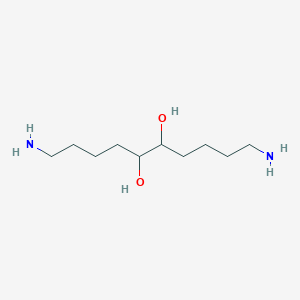
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
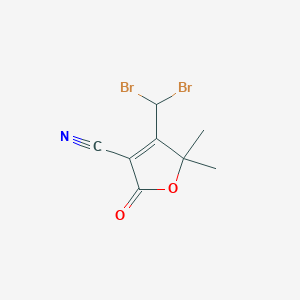
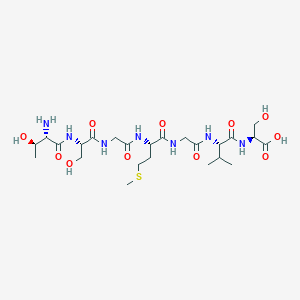
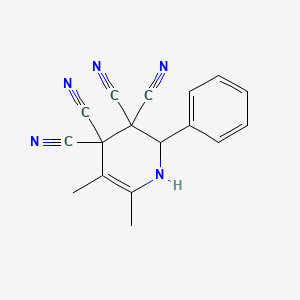
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)

